molecular formula C20H24N2O5S B4751767 N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-2,5-dimethoxy-N-methylbenzenesulfonamide

N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-2,5-dimethoxy-N-methylbenzenesulfonamide

Cat. No. B4751767
M. Wt: 404.5 g/mol
InChI Key: KPZCMHHVADLMNO-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains a 3,4-dihydro-2(1H)-isoquinolinyl group, a sulfonamide group, and a dimethoxybenzene group . These groups are common in many pharmaceuticals and biologically active compounds .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through cyclization reactions of amines with ketones .


Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple functional groups. The 3,4-dihydro-2(1H)-isoquinolinyl group is a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring . The sulfonamide group typically consists of a sulfur atom bonded to two oxygen atoms and one nitrogen atom .


Chemical Reactions Analysis

The compound, due to its functional groups, might undergo a variety of chemical reactions. For instance, compounds with a 3,4-dihydro-2(1H)-quinazolinone structure have been known to participate in eco-friendly reactions in PEG-400 .

Scientific Research Applications

Small Modular Reactors (SMRs)

The term “SMR000078861” is associated with Small Modular Reactors (SMRs) . SMRs are a type of nuclear fission reactor which are smaller than conventional reactors. They have a power capacity of up to 300 MW(e), about one third of the generating capacity of a traditional nuclear power reactor . They are being considered for both electric and non-electric applications and are suitable for flexible operation .

Synthesis of Substituted 3,4-Dihydropyrimidin-2-(1H)-ones

The compound “N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-2,5-dimethoxy-N-methylbenzenesulfonamide” seems to be related to the synthesis of substituted 3,4-dihydropyrimidin-2-(1H)-ones . This process is catalyzed by Hf(OTf)4 and is found to be dramatically promoted under solvent-free conditions .

Antibacterial Effects

The compound “3,4-Dihydro-2-(1H)-quinolinone” is used to prepare potent bicyclic peptide deformylase inhibitors with antibacterial effects .

Inhibitors of Human Nitric Oxide Synthase Isoforms

The compound “3,4-Dihydro-2-(1H)-quinolinone” is also used to synthesize substituted iminopiperidines as inhibitors of human nitric oxide synthase isoforms .

Antiproliferative Activity

The sulfonamide group, which is present in the compound “N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-2,5-dimethoxy-N-methylbenzenesulfonamide”, has been substituted for structurally similar amino sulfonic esters and has shown well antiproliferative activity in vivo and in vitro .

In Vitro Cytotoxic Activities

A small series of novel quinoline sulfonamide derivatives, which could potentially include “N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-2,5-dimethoxy-N-methylbenzenesulfonamide”, was synthesized and their in vitro cytotoxic activities against tumor cell lines were screened .

Future Directions

Future research could focus on the synthesis, characterization, and biological activity of this compound. Given the biological activity of similar compounds, it could potentially serve as a lead compound for the development of new drugs .

properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-2,5-dimethoxy-N-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5S/c1-21(28(24,25)19-12-17(26-2)8-9-18(19)27-3)14-20(23)22-11-10-15-6-4-5-7-16(15)13-22/h4-9,12H,10-11,13-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPZCMHHVADLMNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N1CCC2=CC=CC=C2C1)S(=O)(=O)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-2,5-dimethoxy-N-methylbenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-2,5-dimethoxy-N-methylbenzenesulfonamide
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N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-2,5-dimethoxy-N-methylbenzenesulfonamide

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